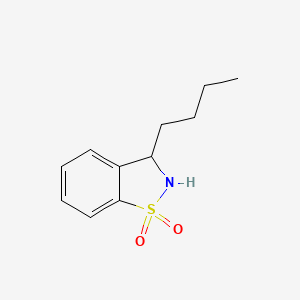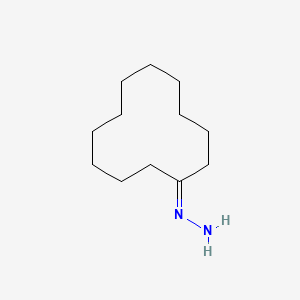![molecular formula C20H14S B14411632 2-[2-(Phenanthren-9-YL)ethenyl]thiophene CAS No. 80819-43-8](/img/structure/B14411632.png)
2-[2-(Phenanthren-9-YL)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Phenanthren-9-YL)ethenyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a phenanthrene moiety attached to the thiophene ring via an ethenyl linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenanthren-9-YL)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and thiophene as the primary starting materials.
Formation of Ethenyl Linkage: The phenanthrene is functionalized to introduce an ethenyl group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.
Coupling Reaction: The functionalized phenanthrene is then coupled with thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. These reactions typically require a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Phenanthren-9-YL)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethenyl linkage or the thiophene ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, where electrophiles such as halogens or nitro groups replace hydrogen atoms. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the ethenyl linkage or thiophene ring.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-[2-(Phenanthren-9-YL)ethenyl]thiophene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic nature and potential for fluorescence.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Phenanthren-9-YL)ethenyl]thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Anthracen-9-YL)ethenyl]thiophene: Similar structure with an anthracene moiety instead of phenanthrene.
2-[2-(Naphthalen-1-YL)ethenyl]thiophene: Contains a naphthalene moiety.
2-[2-(Biphenyl-4-YL)ethenyl]thiophene: Features a biphenyl group.
Uniqueness
2-[2-(Phenanthren-9-YL)ethenyl]thiophene is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.
Propriétés
Numéro CAS |
80819-43-8 |
|---|---|
Formule moléculaire |
C20H14S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(2-phenanthren-9-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-8-18-15(6-1)14-16(11-12-17-7-5-13-21-17)19-9-3-4-10-20(18)19/h1-14H |
Clé InChI |
DBMOPDZJKVGNGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



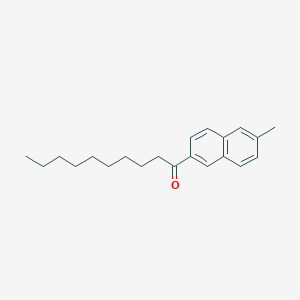
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)


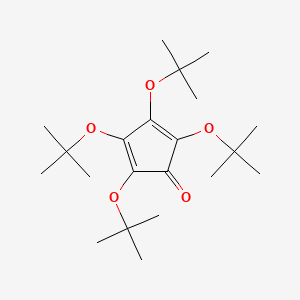
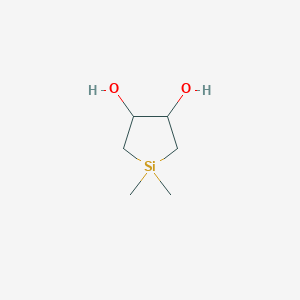
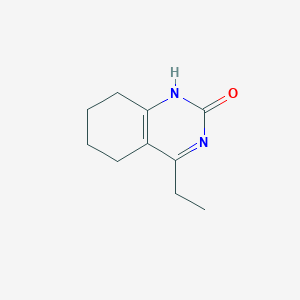

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

